molecular formula C11H14ClNOS B6195494 2-(4-methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride CAS No. 2680529-35-3

2-(4-methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride

Cat. No.: B6195494
CAS No.: 2680529-35-3
M. Wt: 243.8
InChI Key:
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Description

2-(4-methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a methoxy group at the 4-position of the benzothiophene ring and an ethanamine side chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride typically involves several steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.

    Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.

    Attachment of the Ethanamine Side Chain: The ethanamine side chain is attached through a nucleophilic substitution reaction, where an appropriate ethanamine derivative reacts with the benzothiophene core.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the benzothiophene ring or the ethanamine side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

2-(4-methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)ethan-1-amine hydrochloride
  • 2-(4-methoxybenzyl)ethan-1-amine hydrochloride
  • 2-(4-methoxyphenyl)ethan-1-amine

Uniqueness

Compared to similar compounds, 2-(4-methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride is unique due to the presence of the benzothiophene ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

2680529-35-3

Molecular Formula

C11H14ClNOS

Molecular Weight

243.8

Purity

95

Origin of Product

United States

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